![molecular formula C9H7BrF2O2 B1521063 Ethyl 4-bromo-2,6-difluorobenzoate CAS No. 773139-36-9](/img/structure/B1521063.png)
Ethyl 4-bromo-2,6-difluorobenzoate
Overview
Description
Scientific Research Applications
Pharmaceutical Research
Ethyl 4-bromo-2,6-difluorobenzoate is utilized in pharmaceutical research as a building block for the synthesis of more complex molecules. It serves as an intermediate in the creation of various pharmaceutical agents, particularly those that may exhibit anti-inflammatory or analgesic properties. Its role in drug design and development is crucial due to its reactive bromo and fluoro groups, which allow for further functionalization .
Organic Synthesis
In organic chemistry, this compound is employed in the synthesis of aromatic compounds through palladium-catalyzed cross-coupling reactions. It can act as a precursor for the formation of biaryl structures, which are common frameworks in many organic molecules, including drugs and agrochemicals .
Material Science
Ethyl 4-bromo-2,6-difluorobenzoate finds applications in material science, particularly in the development of photochromic materials. These materials change color upon exposure to light and have potential uses in smart windows, glasses, and ink . The compound’s ability to undergo chemical transformations upon light exposure makes it a valuable component in the synthesis of these materials.
Analytical Chemistry
In analytical chemistry, this ester is used as a standard or reference compound in various chromatographic and spectroscopic methods. Its distinct spectral properties allow for its use in calibrating instruments and validating analytical methods, ensuring accuracy and precision in chemical analysis .
Biochemistry
The compound’s reactivity is also explored in biochemistry for tagging and modifying biomolecules. It can be used to introduce fluorinated aromatic rings into peptides and proteins, which can aid in studying protein-ligand interactions and enzyme kinetics .
Environmental Science
In environmental science, Ethyl 4-bromo-2,6-difluorobenzoate can be used to study the environmental fate of brominated and fluorinated compounds. Its degradation products and their impact on ecosystems can be monitored to assess pollution levels and the effectiveness of environmental cleanup efforts .
Enzyme Kinetics Studies
Lastly, the compound’s role in enzyme kinetics studies is noteworthy. By acting as a substrate or inhibitor in enzymatic reactions, it can help elucidate the mechanisms of enzyme action and contribute to the design of enzyme-based sensors or biocatalysts .
properties
IUPAC Name |
ethyl 4-bromo-2,6-difluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTPJDAGBHUIFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601296012 | |
Record name | Ethyl 4-bromo-2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601296012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-2,6-difluorobenzoate | |
CAS RN |
773139-36-9 | |
Record name | Ethyl 4-bromo-2,6-difluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773139-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-bromo-2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601296012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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